molecular formula C21H41NO9 B610280 Propargyl-PEG9-amine CAS No. 2093153-98-9

Propargyl-PEG9-amine

Cat. No.: B610280
CAS No.: 2093153-98-9
M. Wt: 451.56
InChI Key: HWOGUEROMVALKI-UHFFFAOYSA-N
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Description

Propargyl-PEG9-amine is a polyethylene glycol (PEG)-based compound that features a propargyl group and an amine group at its termini. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its ability to facilitate click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG9-amine can be synthesized through a multi-step process involving the coupling of polyethylene glycol with propargyl and amine groups. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This catalyst is synthesized by immobilizing manganese chloride on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligands . The coupling reactions typically involve aromatic aldehydes or ketones, alkynes, and amines under mild and environmentally friendly conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale A3 and KA2-coupling reactions, which are three-component reactions involving aldehydes, alkynes, and amines. These reactions are catalyzed by transition metals such as copper or manganese and are carried out under solvent-free conditions to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG9-amine undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form different functional groups.

    Reduction: The compound can participate in reduction reactions to form amines or other reduced products.

    Substitution: The amine group can react with activated esters or carboxylic acids to form stable amide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions with activated NHS esters or carboxylic acids under coupling conditions are common.

Major Products

The major products formed from these reactions include various amides, alcohols, and other functionalized derivatives that are useful in further synthetic applications .

Scientific Research Applications

Propargyl-PEG9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Employed in the design of drugs for neurodegenerative diseases and cancer.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG4-amine: A shorter PEG linker with similar reactivity.

    Propargyl-PEG12-amine: A longer PEG linker offering increased flexibility and solubility.

    Propargyl-PEG-NHS: Contains an NHS ester group for easier conjugation with amines.

Uniqueness

Propargyl-PEG9-amine is unique due to its optimal PEG length, which provides a balance between flexibility and solubility. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates, where precise spatial arrangement and solubility are crucial .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOGUEROMVALKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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